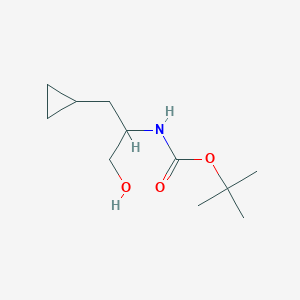
1,2,3,4-Tetrahydro-2,6-Naphthyridin-Hydrochlorid
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic organic compound with the molecular formula C8H10N2·HCl. It is a derivative of naphthyridine, characterized by the presence of a tetrahydro ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NAMPT, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can modulate NAD+ levels, which are crucial for cellular metabolism and energy production. Additionally, this compound interacts with Cbl-b, a ubiquitin ligase that regulates immune responses and cell signaling pathways .
Cellular Effects
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating NAD+ levels and disrupting cellular metabolism. Furthermore, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth. This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. By binding to the active site of nicotinamide phosphoribosyltransferase (NAMPT), this compound inhibits the enzyme’s activity, leading to a decrease in NAD+ levels. This reduction in NAD+ levels affects various cellular processes, including energy production, DNA repair, and cell survival. Additionally, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can modulate the activity of Cbl-b, thereby influencing immune responses and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride vary with different dosages in animal models. At lower doses, this compound can effectively inhibit NAMPT activity and modulate NAD+ levels without causing significant toxicity. At higher doses, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is involved in several metabolic pathways, primarily through its interaction with nicotinamide phosphoribosyltransferase (NAMPT). By inhibiting NAMPT, this compound affects the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting various cellular processes, including energy production and redox balance .
Transport and Distribution
Within cells and tissues, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins may influence the localization and accumulation of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity and function of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride may be modulated by its localization within these subcellular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reduction of 2,6-naphthyridine using sodium borohydride (NaBH4) in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Naphthyridine derivatives.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Substituted naphthyridine compounds.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: A structural isomer with different biological activities and chemical properties.
2,6-Naphthyridine: Another isomer with distinct reactivity and applications.
1,8-Naphthyridine:
Uniqueness: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is unique due to its tetrahydro ring structure, which imparts specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPLJQRMBYYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-01-6 | |
| Record name | 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)








![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)


![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
